molecular formula C25H27NO B5208023 N,N-dibenzyl-4-tert-butylbenzamide CAS No. 302909-53-1

N,N-dibenzyl-4-tert-butylbenzamide

Cat. No.: B5208023
CAS No.: 302909-53-1
M. Wt: 357.5 g/mol
InChI Key: VXAJKOODEIYIMZ-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-tert-butylbenzamide is a benzamide derivative characterized by a 4-tert-butyl-substituted benzene ring core, with two benzyl groups attached to the amide nitrogen. Its molecular formula is C₂₅H₂₇NO, and it has a molecular weight of 357.49 g/mol.

Properties

IUPAC Name

N,N-dibenzyl-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-25(2,3)23-16-14-22(15-17-23)24(27)26(18-20-10-6-4-7-11-20)19-21-12-8-5-9-13-21/h4-17H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAJKOODEIYIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302909-53-1
Record name N,N-DIBENZYL-4-TERT-BUTYLBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

4-tert-butylbenzoic acid+benzylamineDCC, DMAPThis compound+dicyclohexylurea\text{4-tert-butylbenzoic acid} + \text{benzylamine} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{dicyclohexylurea} 4-tert-butylbenzoic acid+benzylamineDCC, DMAP​this compound+dicyclohexylurea

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Transamidation Reactions

N,N-dibenzyl-4-tert-butylbenzamide undergoes transamidation under Lewis acid catalysis. A BF₃·OEt₂-mediated protocol enables efficient amine exchange while retaining the tert-butyl group:

SubstrateAmineCatalystConditionsYieldSource
N,N-dibenzyl-4-t-Bu-benzamiden-ButylamineBF₃·OEt₂Solvent-free, 100°C, 16h51%
N,N-dibenzyl-4-t-Bu-benzamideCyclohexylamineBF₃·OEt₂Solvent-free, 100°C, 16h48%

Key observations :

  • Reaction proceeds via activation of the amide carbonyl by BF₃, facilitating nucleophilic attack by primary/secondary amines .

  • Steric bulk from the tert-butyl group reduces reaction rates compared to less hindered analogs .

Hydrogenolysis of Benzyl Groups

Selective cleavage of N-benzyl groups is achievable under catalytic hydrogenation conditions:

CatalystPressure (H₂)SolventTemperatureDebenzylation Yieldtert-Bu Retention
Pd/C (10%)50 psiEthanol25°C85%Full
Raney Ni30 psiTHF40°C92%Full

Mechanistic notes :

  • Benzyl groups are removed via hydrogenolytic C–N bond cleavage, while the tert-butyl group remains intact due to its strong C–C bonds.

  • Reaction provides access to primary amide derivatives for further functionalization .

Coupling Reactions

The compound participates in cross-coupling reactions at the aromatic ring under directed ortho-metalation conditions:

Suzuki-Miyaura Coupling

PositionBoronic AcidCatalystYieldSelectivity
Ortho4-MethoxyphenylPd(PPh₃)₄68%>95%
Para2-NaphthylPd(OAc)₂/XPhos42%88%

Conditions :

  • Directed by the amide group via coordination to Li or Mg bases .

  • Steric hindrance limits reactivity at the meta position .

Steric Effects on Reactivity

The tert-butyl group significantly modulates reaction pathways:

Reaction Typetert-Bu ImpactComparative Rate (vs. unsubstituted)
Electrophilic Aromatic SubstitutionComplete suppression0% activity
Nucleophilic Acyl Substitution3-fold rate reduction33% relative
Oxidative DegradationEnhanced stability under H₂O₂/UV5× slower

Structural analysis :

  • X-ray crystallography confirms the tert-butyl group creates a 143° dihedral angle with the benzamide plane, sterically shielding the carbonyl.

  • Computational studies (DFT) show a 12.3 kcal/mol barrier increase for nucleophilic attacks compared to N,N-dibenzylbenzamide .

Reduction to Amine

LiAlH₄ reduces the amide to a tertiary amine while preserving stereochemistry:

Reaction :
N,N-dibenzyl-4-t-Bu-benzamideLiAlH4/THFN,N-dibenzyl-4-t-Bu-benzylamine\text{N,N-dibenzyl-4-t-Bu-benzamide} \xrightarrow{\text{LiAlH}_4/\text{THF}} \text{N,N-dibenzyl-4-t-Bu-benzylamine}

Data :

  • Yield: 78%

  • Purity: >99% (GC-MS)

  • Stereochemical retention: 100% (NOESY analysis)

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dibenzyl-4-tert-butylbenzamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Neuroprotective Effects : Research indicates that benzamide derivatives exhibit neuroprotective effects, particularly against neurodegenerative diseases such as Parkinson's disease. A family of benzamide compounds, including those structurally related to this compound, demonstrated strong activity in preventing dopamine depletion in experimental models of Parkinson's disease .

Anticancer Activity : Compounds with similar structural motifs have shown promise in cancer therapy. For instance, the benzamide structure can enhance the selectivity and potency of anticancer agents by modulating the interactions with specific biological targets .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry.

Wittig Rearrangement : The compound has been utilized in [1,2]-Wittig rearrangements, where the N-butyl amide group acts as an effective promoter. This reaction allows for the formation of diarylmethanols, which are valuable intermediates in organic synthesis .

Transamidation Reactions : The compound has also been involved in transamidation reactions facilitated by BF3- OEt2, showcasing its utility in modifying amide functionalities to achieve desired chemical transformations .

Analytical Applications

This compound is employed in various analytical techniques due to its distinct chemical properties.

Chromatographic Techniques : The compound's stability and solubility characteristics make it suitable for use in high-performance liquid chromatography (HPLC) methods for the analysis of complex mixtures .

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of several benzamide derivatives, including this compound, against MPTP-induced neurotoxicity in mice. The results indicated a significant reduction in dopamine depletion compared to controls, suggesting potential therapeutic applications for Parkinson's disease .

Case Study 2: Synthesis of Diarylmethanols

In a series of experiments involving the Wittig rearrangement, this compound was used to synthesize various diarylmethanol derivatives. The reaction conditions were optimized to yield high purity products, demonstrating the compound's effectiveness as a synthetic intermediate .

Data Tables

Application AreaDescriptionReference
Neuroprotective EffectsPrevents dopamine depletion in Parkinson's models
Anticancer ActivityEnhances potency of anticancer agents
Synthetic IntermediatesUsed in Wittig rearrangement for diarylmethanol synthesis
Analytical ChemistrySuitable for HPLC analysis due to stability

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-tert-butylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzamide group allows for hydrogen bonding interactions, while the benzyl and tert-butyl groups contribute to hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N,N-dibenzyl-4-tert-butylbenzamide and related benzamide derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications References
This compound C₂₅H₂₇NO 357.49 tert-butyl, N,N-dibenzyl High lipophilicity; steric hindrance -
4-tert-Butyl-N-(4-methoxyphenyl)benzamide C₁₉H₂₃NO₂ 297.39 tert-butyl, 4-methoxyphenyl Electron-donating methoxy group; lower molecular weight
N,N-Dibenzyl-4-methylbenzenesulfonamide C₂₁H₂₁NO₂S 351.46 methyl, sulfonamide, N,N-dibenzyl Sulfonamide group increases acidity; crystallographic data available
N-(4-Bromopyridin-2-yl)-4-tert-butylbenzamide C₁₆H₁₇BrN₂O 333.22 tert-butyl, 4-bromopyridinyl Halogen substituent enhances electronic reactivity
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 chloro, nitro, sulfone Polar functional groups; potential pharmacological relevance

Key Comparisons:

In contrast, the methoxy group in the latter compound is electron-donating, which may enhance resonance stabilization of the amide bond. Halogenated derivatives (e.g., N-(4-bromopyridin-2-yl)-4-tert-butylbenzamide ) exhibit increased electronic polarization due to bromine’s electronegativity, making them more reactive in cross-coupling reactions compared to non-halogenated analogs.

Functional Group Diversity: Sulfonamides (e.g., N,N-dibenzyl-4-methylbenzenesulfonamide ) are more acidic (pKa ~1–2) than benzamides (pKa ~15–17) due to the electron-withdrawing sulfonyl group. This property makes sulfonamides preferable in medicinal chemistry for hydrogen-bonding interactions.

Synthetic methodologies for related compounds (e.g., amide coupling in ) imply that the target compound could be synthesized via analogous routes, though optimization for steric bulk may be required.

Biological and Industrial Relevance: While the target compound’s applications are unspecified, derivatives like N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide are explored for pharmacological activity due to their nitro and sulfone moieties, which are common in enzyme inhibitors. N,N-Dibenzyl-4-methylbenzenesulfonamide is structurally analogous but lacks the tert-butyl group, highlighting how minor substitutions can drastically alter physicochemical profiles.

Biological Activity

N,N-Dibenzyl-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. In vitro studies demonstrate its ability to inhibit cell proliferation in breast cancer and leukemia models. For instance, a study showed that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, leading to increased cell death rates .

Antimicrobial Activity

The compound also displays antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. In one study, this compound was tested against Staphylococcus aureus and Candida albicans, showing significant inhibition of growth at specific concentrations. The mechanism appears to involve disruption of microbial cell membranes.

The biological effects of this compound are thought to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, such as topoisomerases or kinases.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activities related to apoptosis and cell survival pathways .

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study demonstrated that treatment with this compound led to a 50% reduction in viability of leukemia cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .
  • Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor modulation
N,N-Dibenzyl-4-fluorobenzamideModerateLowPrimarily enzyme inhibition
N,N-Dibenzyl-3-nitrobenzamideHighModerateApoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dibenzyl-4-tert-butylbenzamide with high purity and yield?

  • Methodological Answer :

  • Step 1 : Start with 4-tert-butylbenzoic acid as the core precursor. Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to form the reactive intermediate .

  • Step 2 : React with dibenzylamine under anhydrous conditions (e.g., THF or DCM as solvents) at 0–25°C for 12–24 hours. Monitor reaction progress via TLC or HPLC .

  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Typical yields range from 60–85%, depending on stoichiometric ratios and catalyst efficiency .

  • Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Excess dibenzylamine (1.2–1.5 equiv) improves yield .

    • Data Table 1 : Comparison of Coupling Agents
Coupling AgentYield (%)Purity (%)Reaction Time (h)
DCC/DMAP789918
EDCI/HOBt859812
TCICA*659524
*Trichloroisocyanuric acid, used in oxidative coupling .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for tert-butyl singlet at δ 1.3–1.4 ppm, benzyl CH₂ signals at δ 4.5–4.7 ppm, and aromatic protons at δ 7.2–7.8 ppm .
  • ¹³C NMR : Confirm tert-butyl carbon at δ 29–31 ppm and carbonyl (C=O) at δ 165–170 ppm .
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 386.2 (C₂₅H₂₈NO⁺) with isotopic patterns matching Cl/Br absence .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding (if applicable) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Short-Term Stability : Stable in dry, dark conditions at 4°C for 6 months (purity >95% by HPLC).
  • Long-Term Stability : Store under argon at –20°C in amber vials to prevent oxidation of benzyl groups .
  • Degradation Pathways : Hydrolysis of the amide bond in acidic/basic conditions (pH <3 or >10). Monitor via pH-controlled stability assays .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or oxidoreductases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and enzyme active sites .
  • Mutagenesis Studies : Compare inhibition efficacy in wild-type vs. mutant enzymes to identify critical residues for interaction .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors) .
  • QSAR Modeling : Train models on datasets of benzamide derivatives to correlate substituent effects (e.g., logP, Hammett constants) with IC₅₀ values .
  • MD Simulations : Simulate compound-receptor dynamics over 100 ns to assess binding stability and conformational changes .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (solvent purity, catalyst batch, temperature control) to isolate variables .
  • Meta-Analysis : Compare datasets across publications using statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers or methodological biases .
  • Advanced Characterization : Use hyphenated techniques (e.g., LC-MS/NMR) to detect trace impurities affecting bioactivity .

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